

Boc-5-aminopentanoic NHS ester material safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-5-aminopentanoic NHS ester*

Cat. No.: *B13714407*

[Get Quote](#)

Technical Guide: Boc-5-Aminopentanoic Acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Chemical and Physical Properties

Boc-5-aminopentanoic acid NHS ester is a versatile chemical tool featuring a terminal NHS ester and a Boc-protected amine. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the Boc group offers a stable, yet readily cleavable, protecting group for the terminal amine, allowing for subsequent modification.

Table 1: Physical and Chemical Properties of Boc-5-aminopentanoic Acid NHS Ester

Property	Value	Reference
Chemical Name	N-succinimidyl 5-(tert-butoxycarbonylamino)pentanoate	
Synonyms	Boc-5-aminovaleric acid NHS ester, Boc-5-Ava-NHS	
CAS Number	82518-79-4	[1]
Molecular Formula	C14H22N2O6	[1]
Molecular Weight	314.3 g/mol	[1]
Purity	Typically ≥98%	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO, DMF, and Dichloromethane (DCM).	
Storage Conditions	Store at -20°C, desiccated.	[1]

Material Safety Data

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Boc-5-aminopentanoic acid NHS ester was not accessible at the time of writing. The following information is based on the general properties of N-hydroxysuccinimide esters and Boc-protected compounds.

Researchers should handle this compound with care and perform a thorough risk assessment before use.

Hazard Identification:

- May cause skin and eye irritation.
- May be harmful if swallowed or inhaled.
- Reacts with moisture and primary amines.

Handling and Storage:

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
- **Storage:** Store in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.^[1] Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

- In case of skin contact: Wash off immediately with plenty of soap and water.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.

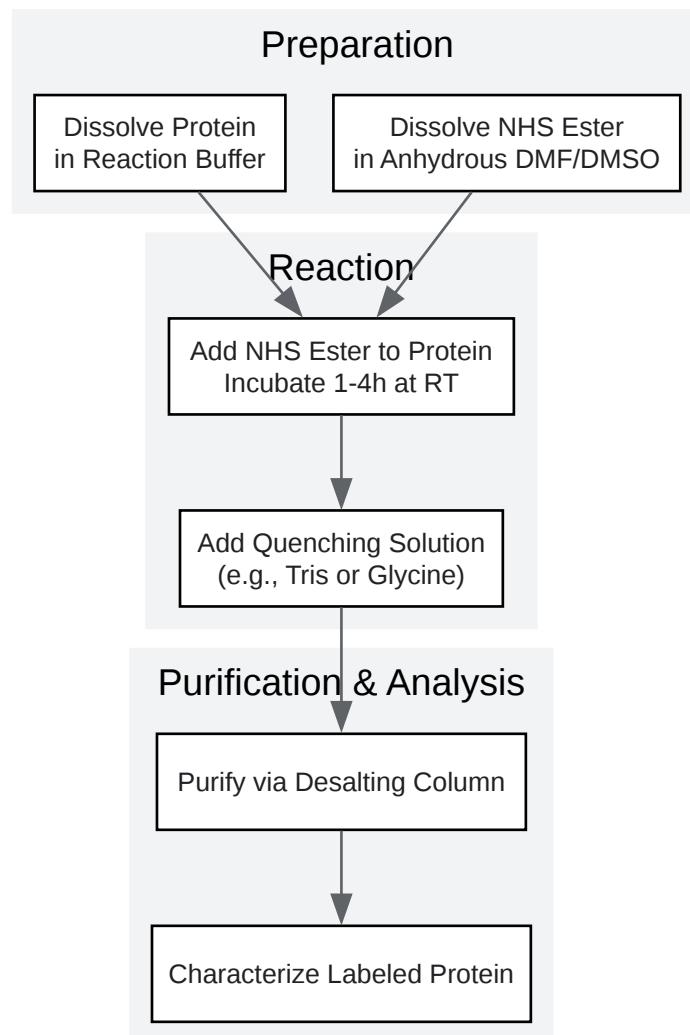
Experimental Protocols

Boc-5-aminopentanoic acid NHS ester is primarily used in two key reactions: the conjugation of the NHS ester to a primary amine and the deprotection of the Boc group to reveal a primary amine.

Protein Labeling with Boc-5-aminopentanoic Acid NHS Ester

This protocol describes a general procedure for labeling a protein with Boc-5-aminopentanoic acid NHS ester. The NHS ester reacts with primary amines (N-terminus and lysine side chains) on the protein to form stable amide bonds.

Materials:


- Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
- Boc-5-aminopentanoic acid NHS ester

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column for purification

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- NHS Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Boc-5-aminopentanoic acid NHS ester in anhydrous DMF or DMSO.
- Labeling Reaction:
 - Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
 - Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the conjugated molecule is light-sensitive.
- Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

Workflow for Protein Labeling with NHS Ester

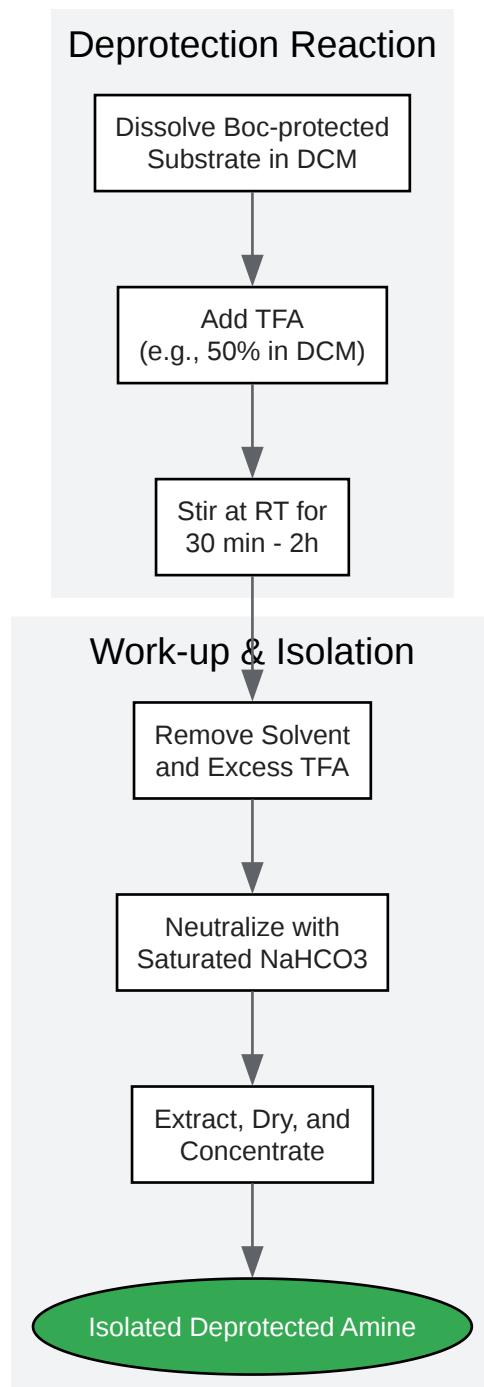
[Click to download full resolution via product page](#)

Workflow for Protein Labeling with NHS Ester

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.

Materials:


- Boc-protected substrate (e.g., protein labeled with Boc-5-aminopentanoic acid NHS ester)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reaction Setup: Dissolve the Boc-protected substrate in DCM.
- Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA in DCM mixture). Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Work-up:
 - Remove the solvent and excess TFA under reduced pressure.
 - Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Wash the organic layer with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Workflow for Boc Deprotection

[Click to download full resolution via product page](#)

Workflow for Boc Deprotection

Reactivity and Stability

The utility of Boc-5-aminopentanoic acid NHS ester is defined by the reactivity of its two functional groups.

NHS Ester Reactivity:

- The NHS ester reacts with primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.
- A competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Boc Group Stability and Cleavage:

- The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments.
- It is efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Applications

Boc-5-aminopentanoic acid NHS ester is a valuable tool in several areas of research and development:

- PROTACs (Proteolysis Targeting Chimeras): This molecule can be used as a linker in the synthesis of PROTACs for targeted protein degradation.
- Bioconjugation: It is used to link molecules to proteins, peptides, and other biomolecules containing primary amines.
- Drug Delivery: The linker can be incorporated into drug delivery systems to attach targeting ligands or therapeutic agents.
- Surface Modification: Amine-functionalized surfaces can be modified with this linker to introduce a protected amine for further functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-5-aminopentanoic NHS ester, 82518-79-4 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Boc-5-aminopentanoic NHS ester material safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13714407#boc-5-aminopentanoic-nhs-ester-material-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com